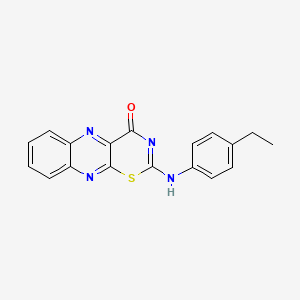

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-ethylphenyl)amino)-

Description

- Its chemical formula is

C18H14N4OS

, and it has a molecular weight of approximately 342.39 g/mol . - The compound’s structure consists of a thiazine ring (containing sulfur and nitrogen atoms) fused with a quinoxaline ring (containing nitrogen and carbon atoms).

4H-1,3-Thiazino[5,6-b]quinoxalin-4-one, 2-((4-ethylphenyl)amino)-: is a heterocyclic compound with a fused thiazine and quinoxaline ring system.

Properties

CAS No. |

154371-13-8 |

|---|---|

Molecular Formula |

C18H14N4OS |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-(4-ethylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |

InChI |

InChI=1S/C18H14N4OS/c1-2-11-7-9-12(10-8-11)19-18-22-16(23)15-17(24-18)21-14-6-4-3-5-13(14)20-15/h3-10H,2H2,1H3,(H,19,22,23) |

InChI Key |

NCPYZMUNDOLMHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminobenzylamine with 2-cyanoacetamide, followed by cyclization to form the thiazinoquinoxalinone ring system.

Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in appropriate solvents with acid catalysts.

Industrial Production: Industrial-scale production methods are not widely documented, as this compound is primarily of interest in research and development.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are needed to identify major products.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4H-1,3-thiazino(5,6-b)quinoxalin-4-one exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For example:

| Study | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Study A | Breast Cancer | Inhibition of kinase activity | |

| Study B | Lung Cancer | Induction of apoptosis | |

| Study C | Colon Cancer | Disruption of DNA replication |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Experimental models have indicated that it can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammatory responses. This makes it a candidate for developing treatments for inflammatory diseases.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.

Drug Development

Due to its multifaceted biological activities, 4H-1,3-thiazino(5,6-b)quinoxalin-4-one is being investigated for potential use in drug formulations targeting cancer and inflammatory diseases. The compound's ability to modify biological pathways positions it as a lead compound in drug discovery efforts.

Targeted Therapy

Ongoing research focuses on modifying the chemical structure to enhance specificity towards cancer cells while minimizing side effects on normal cells. Structure-activity relationship studies are critical in this context.

Material Science Applications

The unique properties of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one extend beyond biological applications. Its stability and reactivity make it suitable for use in developing advanced materials such as:

- Conductive Polymers : Incorporation into polymer matrices for electronic applications.

- Optoelectronic Devices : Potential use in organic light-emitting diodes (OLEDs) due to its electronic properties.

Case Studies

-

Case Study on Anticancer Activity

- A recent study investigated the effects of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one on breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.

-

Anti-inflammatory Research

- In a model of induced arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups.

-

Material Application

- Researchers have successfully synthesized a polymer composite incorporating the compound, demonstrating enhanced electrical conductivity compared to traditional materials.

Mechanism of Action

- The compound’s mechanism of action remains largely unexplored. It may interact with cellular targets or pathways, but specific details are lacking.

Comparison with Similar Compounds

Similar Compounds: Other heterocyclic compounds with fused ring systems, such as quinoxalines, thiazines, and related analogs.

Uniqueness: Its unique structure arises from the fusion of thiazine and quinoxaline rings, providing opportunities for novel properties and applications.

Biological Activity

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-ethylphenyl)amino)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazinoquinoxalines, which are characterized by their unique fused structures that combine thiazine and quinoxaline moieties. The following sections will explore the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C17H18N4OS

- Molecular Weight : 334.42 g/mol

- CAS Number : 154371-25-2

Biological Activities

Research indicates that 4H-1,3-thiazino(5,6-b)quinoxalin-4-one derivatives exhibit a range of biological activities:

-

Anticancer Activity

- Several studies have reported that this compound can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. For instance, it has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death.

- Antimicrobial Properties

- Anti-inflammatory Effects

The biological activity of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one is largely attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell proliferation.

- Receptor Interaction : It has been suggested that the compound interacts with neurotransmitter receptors, which could have implications for neurological disorders .

Case Studies

Several case studies highlight the effectiveness of this compound in different biological contexts:

- Cancer Cell Line Study

-

Antimicrobial Testing

- In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Comparative Analysis

To better understand the significance of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one within its class, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one | C17H18N4OS | Anticancer, Antimicrobial |

| Quinoxaline Derivative | C8H6N2 | Antimicrobial |

| Phenothiazine | C12H9NS | Antipsychotic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.